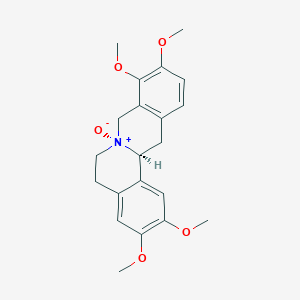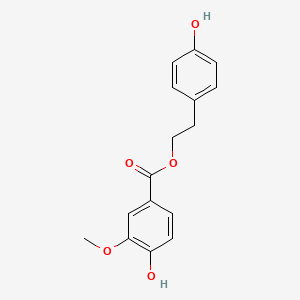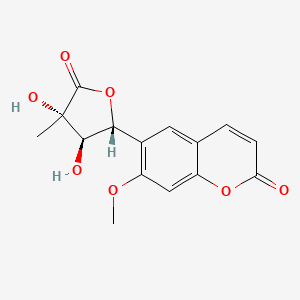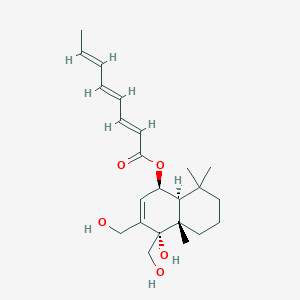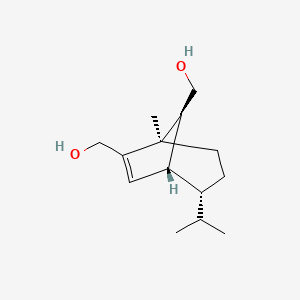
PtdIns-(4,5)-P2 (1,2-dioctanoyl) (sodium salt)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The phosphatidylinositol (PtdIns) represent a small percentage of total membrane phospholipids. However, they play a critical role in the generation and transmission of cellular signals. PtdIns is phosphorylated to mono- (PtdIns-P; PIP), di- (PtdIns-P2; PIP2) and triphosphates (PtdIns-P3; PIP3). Hydrolysis of PIP2 by PI-specific phospholipase C generates IP3 and diacylglycerol (DAG). The DAG and IP3 produced by this reaction are part of a complex biochemical and signal transduction cascade that is at the frontier of scientific research today.
Wissenschaftliche Forschungsanwendungen
Role in Cellular Processes
PtdIns-(4,5)-P2 plays a critical role in various cellular processes. It is a membrane phospholipid regulating key cellular activities like cytoskeleton organization, vesicular trafficking, and platelet activation. It can interact directly with proteins or act as a substrate for lipid kinases and phosphatases, influencing diverse cellular functions (Toker, 1998).
Involvement in Signal Transduction
PtdIns-(4,5)-P2 is a principal signaling molecule in animal cells, pivotal in hydrolyzing to form diacylglycerol and inositol 1,4,5-trisphosphate (IP3), leading to cellular calcium mobilization. This process is crucial in constitutive and regulated protein secretion, binding to proteins that modify cytoskeletal architecture and phospholipid constituents (Dewald et al., 2001).
Impact on Synaptic Vesicle Trafficking
Research shows that impaired synthesis of PtdIns-(4,5)-P2 in nerve terminals leads to synaptic defects. These defects include altered frequency of miniature currents, synaptic depression, and delayed endocytosis, highlighting the significance of PtdIns-(4,5)-P2 synthesis in the regulation of the synaptic vesicle cycle (Di Paolo et al., 2004).
Regulation of Endocytic Recycling
PtdIns-(4,5)-P2 plays a role in endocytosis, specifically in transferrin recycling. Decreased levels of PtdIns-(4,5)-P2 lead to defects in the internalization and recycling of transferrin, indicating its participation in multiple trafficking and sorting events during endocytosis (Kim et al., 2006).
Role in Ion Channel Regulation
PtdIns-(4,5)-P2 is involved in the activation of inwardly rectifying potassium channels. It has been shown to have distinct interactions with channels like IRK1 and GIRKs, suggesting its involvement in different gating mechanisms and physiological roles (Zhang et al., 1999).
Intracellular Signaling Beyond Plasma Membrane
Recent studies have pointed to the presence and crucial roles of PtdIns-(4,5)-P2 in various intracellular compartments, including the nucleus, endosomes, and lysosomes. Its roles in endolysosomal trafficking, protein recycling, and autophagic membrane trafficking are increasingly recognized (Tan et al., 2015).
Monitoring Membrane PtdIns(4,5)P2 Concentration
PtdIns-(4,5)-P2 is critical in the plasma membrane for various signaling processes. Techniques have been developed to monitor changes in its concentration in living cells, further demonstrating its role in signal transduction and cell biology (Stauffer et al., 1998).
Involvement in Stress Response in Plants
Studies on Arabidopsis have shown that mutations in phosphoinositide phosphatase genes, which affect PtdIns-(4,5)-P2 levels, lead to stress responses like dwarfism and anthocyanin accumulation. This indicates PtdIns-(4,5)-P2's role in modulating phosphoinositide signals during stress response in plants (Williams et al., 2005).
Eigenschaften
Produktname |
PtdIns-(4,5)-P2 (1,2-dioctanoyl) (sodium salt) |
|---|---|
Molekularformel |
C25H46O19P3 · 3Na |
Molekulargewicht |
812.5 |
InChI |
InChI=1S/C25H49O19P3.3Na/c1-3-5-7-9-11-13-18(26)39-15-17(41-19(27)14-12-10-8-6-4-2)16-40-47(37,38)44-23-20(28)21(29)24(42-45(31,32)33)25(22(23)30)43-46(34,35)36;;;/h17,20-25,28-30H,3-16H2,1-2H3,(H,37,38)(H2,31,32,33)(H2,34,35,36);;;/q;3*+1/p-3/t17-,2 |
InChI-Schlüssel |
WIFRKINRFJNHBB-JJMOSTGOSA-K |
SMILES |
O[C@@H]1[C@@H](OP([O-])(O)=O)[C@H](OP([O-])(O)=O)[C@@H](O)[C@@H](O)[C@H]1OP([O-])(OC[C@@H](COC(CCCCCCC)=O)OC(CCCCCCC)=O)=O.[Na+].[Na+].[Na+] |
Synonyme |
DOPI-4,5-P2; Phosphatidylinositol-4,5-bisphosphate C-8 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



